molecular formula C10H21N B089197 1-Pentylpiperidine CAS No. 10324-58-0

1-Pentylpiperidine

Cat. No.: B089197
CAS No.: 10324-58-0
M. Wt: 155.28 g/mol
InChI Key: LQWJONARYDIOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentylpiperidine (CAS: 10324-58-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol. Structurally, it consists of a piperidine ring substituted with a pentyl group at the nitrogen atom. This compound is commercially available with a purity of 95% (specified for research use) and is synthesized via alkylation reactions involving piperidine and pentyl halides .

Properties

CAS No.

10324-58-0

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-pentylpiperidine

InChI

InChI=1S/C10H21N/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H2,1H3

InChI Key

LQWJONARYDIOSE-UHFFFAOYSA-N

SMILES

CCCCCN1CCCCC1

Canonical SMILES

CCCCCN1CCCCC1

boiling_point

198.2 °C

Other CAS No.

10324-58-0
85187-53-7

Synonyms

1-pentylpiperidine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperidine Derivatives

The following table summarizes key physicochemical and functional differences between 1-pentylpiperidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activities Safety/Handling
This compound C₁₀H₂₁N 155.28 Aliphatic pentyl chain on N-atom Research chemical; potential intermediate in organic synthesis Limited safety data; standard piperidine precautions (flammability, basicity)
4-Anilino-1-Boc-piperidine C₁₆H₂₄N₂O₂ 276.38 Boc-protected amine + aniline substituent Precursor to opioids (e.g., 4-anilinopiperidine); forensic/research standard Requires handling in controlled environments; potential toxicity
Piperidine, 4-(phenylmethyl)- C₁₂H₁₇N 175.27 Benzyl group at C4 position Unspecified in evidence; likely intermediate for bioactive molecules Irritant; requires respiratory protection
1-(1-Phenylcyclopentyl)piperidine C₁₆H₂₃N 229.36 Phenylcyclopentyl moiety on N-atom Structural similarity to psychoactive substances (e.g., PCP analogs) Limited data; presumed neurotoxic risks
1-[(3-Nitrophenyl)methyl]piperidine C₁₂H₁₆N₂O₂ 236.27 Nitrophenyl group + methyl bridge Biochemical applications (non-linear optics, ferroelectric materials) No direct safety data; likely stable under lab conditions

Structural and Functional Insights

Aliphatic vs. Aromatic Substituents: this compound’s aliphatic chain confers lipophilicity, enhancing membrane permeability compared to aromatic analogs like 4-(phenylmethyl)piperidine. However, this reduces π-π stacking interactions critical in receptor binding, limiting its pharmacological utility . Aromatic derivatives (e.g., 4-Anilino-1-Boc-piperidine) exhibit enhanced bioactivity due to electron-rich groups enabling hydrogen bonding and receptor engagement .

Pharmacokinetic Considerations: The Boc group in 4-Anilino-1-Boc-piperidine improves metabolic stability by shielding the amine from enzymatic degradation, a feature absent in this compound .

Synthetic Accessibility :

  • This compound is scalable to ton-scale production via alkylation, as evidenced by Shenzhen Aito Chemistry’s industrial capabilities . In contrast, analogs like 1-(1-phenylcyclopentyl)piperidine require multi-step syntheses, limiting their commercial availability .

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